molecular formula C15H13N3O B13794377 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl-

1H-1,2,4-Triazole-3-methanol,1,5-diphenyl-

Cat. No.: B13794377
M. Wt: 251.28 g/mol
InChI Key: XFVZDCMWINWAFE-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- is a compound belonging to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as copper or other transition metals to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, is common in industrial settings to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry[][3].

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies[][3].

    Medicine: It is investigated for its potential as an anticancer and antiviral agent[][3].

    Industry: The compound is used in the development of new materials, such as polymers and catalysts[][3].

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-3-methanol,1,5-diphenyl- involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

(1,5-diphenyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C15H13N3O/c19-11-14-16-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-10,19H,11H2

InChI Key

XFVZDCMWINWAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)CO

Origin of Product

United States

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